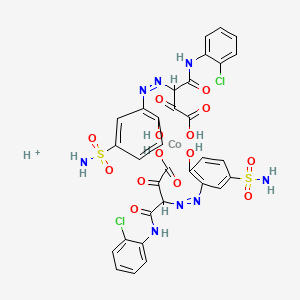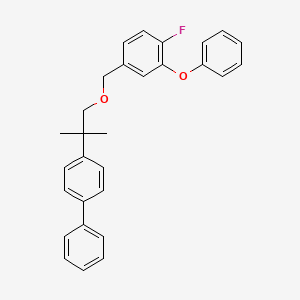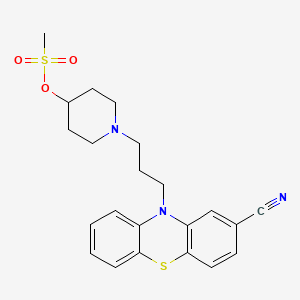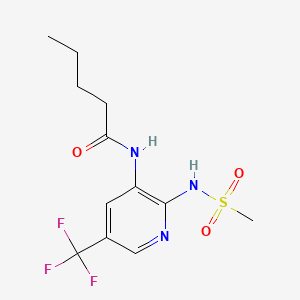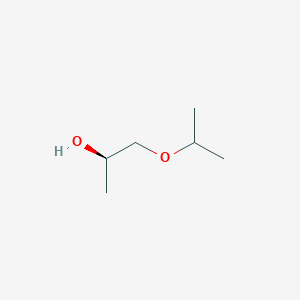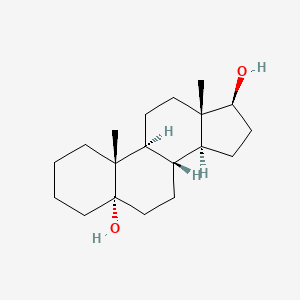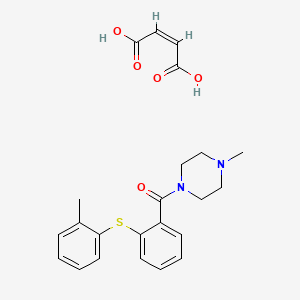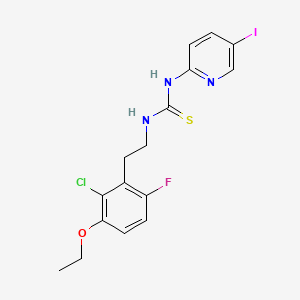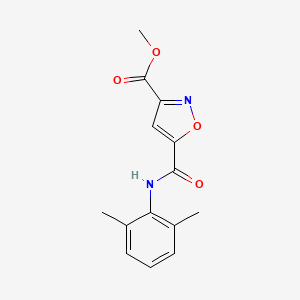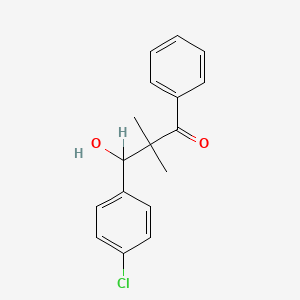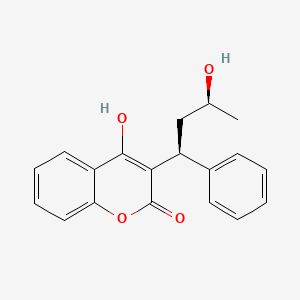
4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a dipropylamino propionyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Dipropylamino Propionyl Moiety: This step involves the reaction of the piperidine derivative with dipropylamine and propionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidinecarboxaldehyde: A simpler derivative with similar structural features.
1-(3-(Dipropylamino)propionyl)-4-phenylpiperidine: A closely related compound with slight variations in the functional groups.
Uniqueness
4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound in research and industry.
Propiedades
Número CAS |
96064-42-5 |
|---|---|
Fórmula molecular |
C21H32N2O2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1-[3-(dipropylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C21H32N2O2/c1-3-13-22(14-4-2)15-10-20(25)23-16-11-21(18-24,12-17-23)19-8-6-5-7-9-19/h5-9,18H,3-4,10-17H2,1-2H3 |
Clave InChI |
QAJQHXZERVNBEU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


